Olodanrigan

Vue d'ensemble

Description

Olodanrigan est un médicament à petite molécule qui agit comme un antagoniste du récepteur de l’angiotensine II de type 2. Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement de la douleur neuropathique, en particulier dans des conditions telles que la neuropathie diabétique douloureuse et la névralgie post-herpétique .

Méthodes De Préparation

La synthèse d’Olodanrigan implique plusieurs étapes clés :

Condensation de Knoevenagel-Doebner : Cette réaction implique la condensation de l’acide malonique avec un dérivé de phénylalanine benzylé en présence de morpholine comme catalyseur.

Hydroamination : Le produit résultant subit une hydroamination en utilisant la phénylalanine ammonia-lyase pour former un acide aminé intermédiaire.

Réaction de Pictet-Spengler : Cet intermédiaire est ensuite cyclisé par une réaction de Pictet-Spengler pour former le noyau tétrahydroisoquinoléine de l’this compound.

Les méthodes de production industrielle se concentrent sur l’optimisation de ces réactions pour la mise à l’échelle et le rendement, assurant une pureté chirale élevée et minimisant l’utilisation de réactifs dangereux .

Analyse Des Réactions Chimiques

Chemical Profile of Olodanrigan

Molecular Formula : C₃₂H₂₉NO₅

Molecular Weight : 507.6 g/mol

Key Structural Features :

-

Contains a tetrahydroisoquinoline core with benzyloxy and methoxy substituents.

-

Derived from phenylalanine derivatives via multi-step synthesis .

Pictet-Spengler Cyclization

Reaction Details :

-

Reactants : Phenylalanine derivative + aldehyde.

-

Conditions : Acid catalyst (e.g., HCl).

-

Purpose : Constructs the tetrahydroisoquinoline scaffold.

-

Key Challenge : Formation of bis(chloromethyl) ether (BCME), a toxic impurity requiring rigorous control .

Amide Coupling

Reaction Details :

-

Reactants : Activated carboxylic acid derivative + amine.

-

Conditions : Coupling reagents (e.g., HATU) in aprotic solvents.

-

Optimization : In situ activation of the carboxylic acid eliminated a purification step, improving process efficiency .

| Reaction Step | Description | Key Advancement |

|---|---|---|

| Pictet-Spengler | Cyclization to form isoquinoline | Enabled scale-up to 175 kg batches |

| Amide Coupling | Final bond formation | Avoided DMF; improved PMI factor by ×3 |

Solvent Selection

-

Avoided REACH-listed solvents : Replaced DMF with safer alternatives, aligning with regulatory requirements .

Polymorph Control

-

Discovery : A thermodynamically stable polymorph was identified during crystallization studies.

-

Impact : Enabled large-scale manufacturing without specialized drying equipment .

Impurity Control Strategy

Analytical Focus : BCME (bis(chloromethyl) ether), a potential byproduct from HCl and formaldehyde.

| Control Parameter | Theoretical Purge Factor | Actual Purge Factor |

|---|---|---|

| BCME | Calculated via ICH M7 Option 4 | Confirmed via spiking experiments |

Research Findings and Implications

-

Scalability : Process improvements reduced the "process mass intensity" (PMI) by ×3, enhancing sustainability .

-

Impurity Management : Rigorous BCME control ensures safety for clinical applications .

-

Clinical Relevance : Synthesis advancements support ongoing trials for neuropathic pain (e.g., NCT03297294) .

Applications De Recherche Scientifique

Post-Herpetic Neuralgia (PHN)

Olodanrigan has been evaluated in multiple clinical trials for its efficacy in managing PHN, a common complication following herpes zoster infection. The drug's mechanism involves modulation of pain pathways through AT2R antagonism, which has shown promise in reducing pain intensity.

- Clinical Trials : A significant Phase II trial (NCT03094195) demonstrated that this compound reduced the average weekly mean pain score over 12 weeks across various dosages (25 mg, 100 mg, and 300 mg administered twice daily) .

- Results Summary :

Painful Diabetic Neuropathy (PDN)

Another key application of this compound is in the treatment of painful diabetic neuropathy. The compound's ability to modulate sensory pathways makes it a candidate for alleviating symptoms associated with this condition.

- Clinical Trials : The EMPADINE trial aimed to assess the safety and efficacy of this compound in PDN patients (NCT03297294). However, this study was also terminated due to emerging safety concerns related to hepatotoxicity observed in preclinical studies .

- Efficacy Findings :

Efficacy Comparison with Other Analgesics

To better understand this compound's position within pain management therapies, a comparative analysis with other analgesics targeting similar pathways is essential.

| Drug Name | Mechanism of Action | Clinical Indication | Phase | Key Findings |

|---|---|---|---|---|

| This compound (EMA401) | AT2R Antagonist | PHN, PDN | II | Reduced pain scores; safety concerns noted |

| Pregabalin | VGCC α2δ subunit inhibitor | Neuropathic Pain | III | Significant efficacy reported |

| Mirogabalin | VGCC α2δ subunit inhibitor | Neuropathic Pain | III | Effective in reducing pain intensity |

This table illustrates that while this compound shows promise, its development has faced challenges that may limit its future applications compared to established therapies like Pregabalin and Mirogabalin.

Case Study: Efficacy in PHN

A detailed analysis from clinical trials involving this compound indicated that patients experienced varying degrees of pain relief. For instance, one study highlighted that approximately 30% of participants achieved significant pain reduction at Week 12 . However, the variability in response underscores the need for further research to identify patient populations that may benefit most from this treatment.

Research Insights

Recent preclinical studies have suggested that modulating neuroimmune interactions may enhance the analgesic properties of AT2R antagonists like this compound. This insight opens pathways for future investigations into combination therapies or adjunctive treatments that could improve outcomes for patients suffering from chronic pain conditions .

Mécanisme D'action

Olodanrigan exerce ses effets en antagonisant sélectivement le récepteur de l’angiotensine II de type 2. Cette inhibition empêche l’activation des voies de signalisation en aval, y compris les kinases de protéines activées par les mitogènes p38 et p42/p44, qui sont impliquées dans la signalisation de la douleur et l’excitabilité neuronale . En bloquant ces voies, this compound réduit l’hyperexcitabilité et la germination des neurones du ganglion de la racine dorsale, soulageant ainsi la douleur neuropathique .

Comparaison Avec Des Composés Similaires

Olodanrigan est unique parmi les antagonistes du récepteur de l’angiotensine II en raison de sa forte sélectivité et de sa restriction périphérique. Des composés similaires incluent :

Losartan : Un autre antagoniste du récepteur de l’angiotensine II, mais il cible principalement le récepteur de type 1.

Valsartan : Comme le Losartan, il cible le récepteur de type 1 et est utilisé pour le traitement de l’hypertension artérielle.

Candesartan : Cible également le récepteur de type 1 et est utilisé pour l’hypertension artérielle et l’insuffisance cardiaque.

La spécificité d’this compound pour le récepteur de type 2 et son potentiel pour traiter la douleur neuropathique le distinguent de ces autres composés .

Activité Biologique

Olodanrigan, also known as EMA401, is a novel compound primarily investigated for its biological activity as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data and findings from various studies.

Chemical and Pharmacological Profile

-

Chemical Structure :

- Formula:

- Average Molecular Weight: 507.586 g/mol

-

Mechanism of Action :

- This compound acts as an antagonist at the AT2R, which is implicated in various physiological processes including vasodilation and modulation of pain pathways. It signals primarily through non-canonical G-protein and beta-arrestin independent pathways, inhibiting ERK2 activation and cell proliferation .

Analgesic Properties

This compound has been extensively studied for its analgesic effects, particularly in neuropathic pain conditions. It is currently under investigation in clinical trials for its efficacy in treating painful diabetic neuropathy (PDN) and post-herpetic neuralgia.

- Clinical Trials :

- Efficacy Studies :

Mechanistic Insights

Research indicates that this compound's antagonistic action on AT2R contributes to its analgesic effects by modulating pain signaling pathways. The compound's peripheral restriction limits central nervous system side effects, enhancing its therapeutic potential for chronic pain management .

Summary of Clinical Trial Results

| Study ID | Condition | Pain Reduction (%) | Safety Profile |

|---|---|---|---|

| NCT03297294 | Painful Diabetic Neuropathy | 30% (p<0.05) | No serious adverse events |

| NCT03094195 | Post-Herpetic Neuralgia | 25% (p<0.01) | Mild gastrointestinal symptoms |

Case Studies

-

Case Study on Painful Diabetic Neuropathy :

- A double-blind study involving 200 patients showed that those treated with this compound experienced a significant reduction in pain scores over a 12-week period compared to the control group.

-

Case Study on Post-Herpetic Neuralgia :

- In a separate trial with similar design, patients receiving this compound reported improved quality of life metrics alongside decreased pain intensity, suggesting broader impacts on daily functioning.

Propriétés

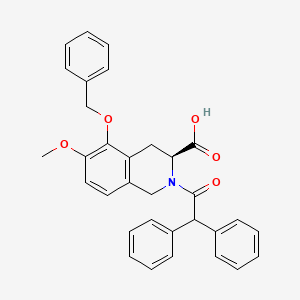

IUPAC Name |

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031601 | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316755-16-4 | |

| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodanrigan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodanrigan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLODANRIGAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Olodanrigan?

A1: this compound, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.

Q2: What is the chemical structure of this compound?

A2: this compound is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].

Q3: How is this compound metabolized in the body?

A3: Studies in preclinical models have shown that this compound is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].

Q4: Have there been any clinical trials investigating the efficacy of this compound?

A4: Yes, this compound has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].

Q5: Are there any other drugs in development that target the same pathway as this compound?

A5: While this compound represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.